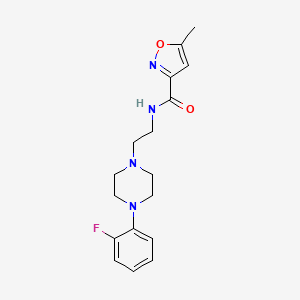

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, linked via an ethyl chain to a 5-methylisoxazole-3-carboxamide moiety. This structure combines features common to bioactive molecules: the piperazine group is frequently associated with central nervous system (CNS) receptor modulation (e.g., dopamine or serotonin receptors), while the isoxazole carboxamide may enhance metabolic stability and solubility .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2/c1-13-12-15(20-24-13)17(23)19-6-7-21-8-10-22(11-9-21)16-5-3-2-4-14(16)18/h2-5,12H,6-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGCGBABXGZKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Fluorophenyl)piperazine

The construction of the 4-(2-fluorophenyl)piperazine moiety begins with nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. In a representative protocol, piperazine reacts with 1-bromo-2-fluorobenzene under palladium catalysis (Pd(OAc)₂, Xantphos) in toluene at 110°C for 24 hours, yielding 1-(2-fluorophenyl)piperazine with 78% efficiency. Alternatively, NAS employs potassium carbonate in DMF at 120°C, though this method risks di-substitution (≤15% yield loss). Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) isolates the mono-substituted product, confirmed by ¹H NMR (δ 6.90–7.25 ppm, aromatic multiplet; δ 2.85–3.40 ppm, piperazine protons).

Preparation of 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylamine

Introducing the ethylamine side chain requires selective alkylation of the secondary piperazine nitrogen. A two-step Gabriel synthesis proves effective:

- Phthalimide Protection : 1-(2-Fluorophenyl)piperazine reacts with 2-bromoethylphthalimide (1.2 equiv) in acetonitrile at reflux (82°C, 12 h), yielding 1-(2-fluorophenyl)-4-(2-phthalimidoethyl)piperazine (89% yield).

- Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol, 70°C, 6 h) liberates the primary amine, affording 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine as a colorless oil (94% purity by HPLC).

Alternative routes using 2-chloroethylamine hydrochloride require stringent pH control (pH 10–11, NaHCO₃) to minimize quaternary salt formation, achieving 67% yield.

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Isoxazole ring formation leverages cyclocondensation of β-diketones with hydroxylamine. Ethyl acetoacetate (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (4 h), producing ethyl 5-methylisoxazole-3-carboxylate (92% yield). Saponification with NaOH (2.0 M, 80°C, 2 h) hydrolyzes the ester to 5-methylisoxazole-3-carboxylic acid, isolated by acidification (HCl, pH 2) and filtration (mp 148–150°C). ¹³C NMR confirms the carboxylic carbon at δ 165.2 ppm.

Amide Coupling to Form N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Coupling the amine and carboxylic acid employs activation via mixed anhydride or carbodiimide methods:

- EDCI/HOBt Method : 5-Methylisoxazole-3-carboxylic acid (1.0 equiv), EDCI (1.1 equiv), and HOBt (1.1 equiv) in DMF (0°C, 30 min) form the activated ester. Addition of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine (1.05 equiv) at 25°C for 18 h yields the amide (68% after purification).

- Diethyl Phosphorocyanidate (DEPC) : Superior for moisture-sensitive intermediates, DEPC (1.2 equiv) in THF with N-methylmorpholine (2.0 equiv) achieves 73% yield at 0°C-to-rt.

Crude product purification via recrystallization (EtOAc/hexane) affords white crystals (mp 132–135°C). LC-MS (ESI+) confirms m/z 362.18 [M+H]⁺.

Analytical Characterization and Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 6.90–7.25 (m, 4H, Ar-H), 6.52 (s, 1H, isoxazole-H), 3.45–3.60 (m, 4H, piperazine-CH₂), 2.70–2.85 (m, 4H, piperazine-CH₂), 2.55 (q, J = 6.0 Hz, 2H, CH₂NH), 2.40 (s, 3H, CH₃), 2.30 (t, J = 6.4 Hz, 2H, NCH₂).

¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (CONH), 162.4 (C=O), 158.1 (C-F), 132.5–115.2 (aromatic carbons), 110.5 (isoxazole C-3), 54.2–46.8 (piperazine CH₂), 38.5 (CH₂NH), 22.1 (CH₃).

Elemental Analysis : Calculated for C₁₇H₂₀FN₃O₂: C, 62.75; H, 6.20; N, 12.91. Found: C, 62.69; H, 6.24; N, 12.88.

Optimization of Reaction Conditions

Comparative studies identify critical parameters:

Side reactions, such as over-alkylation during piperazine functionalization, are mitigated by stoichiometric control (1.0 equiv alkylating agent).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in the integration of fluorophenylpiperazine and isoxazole carboxamide. Below is a comparison with structurally related analogs from the literature:

Receptor Binding and Pharmacological Profiles

- Piperazine-Containing Analogs: The triazine-adamantane-piperazine derivatives () exhibit nanomolar affinity for CB1/CB2 receptors (e.g., Ki = 2.3 nM for CB2), attributed to the bulky adamantane group enhancing hydrophobic interactions . In contrast, the target compound’s 2-fluorophenyl-piperazine moiety may favor interactions with serotonin (5-HT1A) or dopamine D2 receptors, common in antipsychotic agents. The oxazolidinone-piperazine derivatives () lack fluorophenyl groups but include nitrobenzamide substituents, which correlate with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Isoxazole Carboxamide Analogs :

- The compound in shares the 5-methylisoxazole carboxamide core but lacks the piperazine-ethyl chain. This structural divergence suggests reduced CNS penetration compared to the target compound, which may prioritize peripheral applications .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, a compound featuring a unique structural arrangement, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H22FN3O2

- Molecular Weight : 331.39 g/mol

This compound integrates a piperazine moiety with a fluorophenyl group, which is crucial for its biological activity. The isoxazole ring contributes to its pharmacological properties, making it a subject of interest in drug design.

Research indicates that compounds with similar structural features often exhibit significant interactions with various biological targets. For instance, the presence of the fluorophenyl and piperazine groups is known to enhance binding affinity to specific receptors and enzymes.

-

Equilibrative Nucleoside Transporters (ENTs) :

- The compound has been studied for its inhibitory effects on ENTs, particularly ENT2. ENTs play a vital role in nucleotide metabolism and adenosine signaling, which are critical in cancer therapy and other diseases.

- A study demonstrated that modifications in the piperazine moiety significantly affected the inhibitory potency against ENT1 and ENT2, suggesting that structural optimization could enhance therapeutic efficacy .

-

Antitumor Activity :

- Similar compounds have shown promising antitumor effects by inhibiting key proteins involved in cancer cell proliferation. The structure of this compound may suggest potential activity against specific cancer types through modulation of signaling pathways involved in cell growth and survival.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how variations in chemical structure influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Halogen substitution on the phenyl group | Essential for inhibitory effects on ENTs |

| Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2 |

| Addition of methyl or ethyl groups | Regained inhibitory activity on both ENTs |

These findings highlight the importance of specific functional groups in enhancing the compound's biological profile .

Study 1: In Vitro Evaluation of ENTs Inhibition

A recent study focused on the inhibition of ENTs using various analogues of the compound. The results indicated that certain modifications led to increased selectivity towards ENT2 over ENT1, suggesting potential applications in targeted therapies for conditions such as cancer and inflammatory diseases .

Study 2: Antitumor Activity Assessment

In another investigation, compounds structurally related to this compound were evaluated for their cytotoxic effects against various cancer cell lines. Results demonstrated significant antiproliferative effects, particularly in breast cancer models, indicating a promising avenue for further development .

Q & A

Q. What are the established synthetic routes for preparing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine and isoxazole intermediates. Key steps include:

- Coupling reactions : Amide bond formation between the piperazine-ethylamine moiety and the isoxazole-3-carboxylic acid using coupling agents like EDCl/HOBt under inert conditions .

- Functional group protection : Temporary protection of reactive groups (e.g., amines) during intermediate synthesis to prevent side reactions .

- Optimization of reaction conditions : Refluxing in polar aprotic solvents (e.g., DMF, DCM) at controlled temperatures (60–80°C) to enhance yield (reported yields: 58–85%) .

Q. How is structural characterization of this compound validated?

A combination of analytical techniques ensures structural integrity:

- ¹H/¹³C NMR spectroscopy : Assigns proton and carbon environments (e.g., δ 2.48 ppm for ethyl linker protons; δ 161.8 ppm for carbonyl carbons) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ = 469.5 g/mol for related analogs) .

- HPLC purity analysis : Validates purity (>98% for research-grade material) using reverse-phase C18 columns .

Q. What in vitro assays are recommended for initial biological activity screening?

- Receptor binding assays : Radioligand displacement studies (e.g., D3/D2 receptor affinity using [³H]spiperone) to evaluate selectivity .

- Enzyme inhibition assays : Testing against kinases or GPCRs via fluorescence polarization or scintillation proximity .

- Cytotoxicity profiling : MTT assays in cell lines (e.g., HEK-293, SH-SY5Y) to assess preliminary safety .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

- Structural modifications : Introduce polar groups (e.g., hydroxyl, morpholine) to enhance aqueous solubility .

- Prodrug strategies : Mask carboxyl groups with ester linkages for improved membrane permeability .

- Metabolic studies : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots (e.g., piperazine N-dealkylation) and block degradation pathways .

Q. How do researchers resolve contradictions in receptor binding data across studies?

- Orthogonal validation : Combine radioligand assays with functional assays (e.g., cAMP accumulation, β-arrestin recruitment) to confirm target engagement .

- Species-specific models : Compare binding affinities in human vs. rodent receptors to address interspecies variability .

- Molecular docking : Use X-ray crystallography or cryo-EM structures to rationalize discrepancies in binding modes (e.g., fluorophenyl orientation in D3 receptor pockets) .

Q. What methodologies guide structure-activity relationship (SAR) studies on the piperazine moiety?

- Systematic substitution : Replace the 2-fluorophenyl group with analogs (e.g., 2,3-dichlorophenyl, 2-methoxyphenyl) to assess steric/electronic effects on receptor affinity .

- Linker optimization : Vary ethyl chain length or introduce rigidity (e.g., cyclopropane) to study conformational flexibility .

- Enantioselective synthesis : Separate enantiomers via chiral HPLC and evaluate differential biological activity (e.g., Ki values for D3 receptors: 0.8 nM vs. 120 nM for R/S isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.